N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide, also known as CPPHA, is a synthetic organic compound classified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 subtypes []. It plays a crucial role in scientific research as a tool to study the function and pharmacology of these receptors.
CPPHA potentiates mGluR1 and mGluR5 responses by acting as a positive allosteric modulator []. Unlike other known PAMs that bind to the common MPEP allosteric site, CPPHA exerts its effects through a novel allosteric site distinct from that of other modulators like VU-29 or Ro 67-7476. This unique binding site is supported by mutagenesis studies where mutations eliminating CPPHA's potentiating effects do not affect the action of other PAMs [].
CPPHA serves as a valuable research tool for studying mGluR1 and mGluR5 pharmacology and function []. Its unique mechanism of action, binding to a novel allosteric site, allows for a deeper understanding of receptor activation, allosteric modulation, and potential therapeutic targeting of mGluRs. It can be used in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2